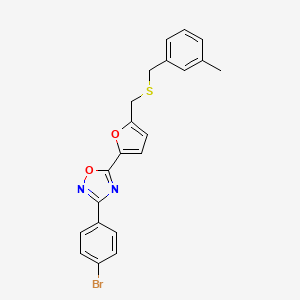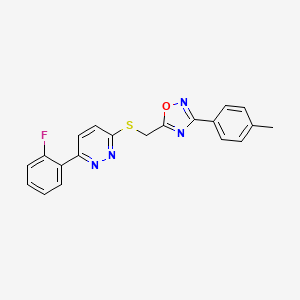
5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which has been widely studied for their diverse biological activities.
Scientific Research Applications
Fungicidal Activity
5-(((6-(2-Fluorophenyl)pyridazin-3-yl)thio)methyl)-3-(p-tolyl)-1,2,4-oxadiazole and similar compounds have been synthesized and shown to possess fungicidal activity. For instance, a study revealed that a series of novel compounds, including those with a 1,3,4-oxadiazole ring, were fungicidally active, particularly against wheat leaf rust caused by Puccinia recondita. The three-dimensional quantitative structure-activity relationships (3D-QSAR) indicated a correlation between the steric-electrostatic properties of these compounds and their fungicidal efficacy (Zou, Lai, Jin, & Zhang, 2002).
Antimicrobial Activity
These compounds have also been explored for their antimicrobial properties. A range of heterocycles, including 1,3,4-oxadiazoles with an indolyl moiety, were synthesized and tested for antimicrobial activity against various bacteria and fungi, showing notable efficacy (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Corrosion Inhibition
In another application, 1,3,4-oxadiazole derivatives have been utilized as corrosion inhibitors. Research has demonstrated that these compounds, when applied to mild steel in sulphuric acid, effectively inhibit corrosion. This effectiveness is attributed to the formation of a protective layer on the steel surface, as indicated by increased charge transfer resistance and confirmed through microscopic imaging and electrochemical studies (Ammal, Prajila, & Joseph, 2018).
Insecticidal Activity
1,3,4-Oxadiazole derivatives have also shown potential as insecticides. A series of such compounds were synthesized and evaluated for their insecticidal activities against the diamondback moth, Plutella xylostella. Some of these compounds exhibited high levels of insecticidal activity, suggesting their potential use in pest control (Qi et al., 2014).
Antitubercular Activity
These compounds have been evaluated for their potential antitubercular properties. A study focused on synthesizing novel pyrrole derivatives, including 1,3,4-oxadiazol-2-yl substituted benzothioate derivatives, which demonstrated moderate to good antitubercular activity. These findings are significant for the development of new treatments for tuberculosis (Joshi et al., 2015).
properties
IUPAC Name |
5-[[6-(2-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-13-6-8-14(9-7-13)20-22-18(26-25-20)12-27-19-11-10-17(23-24-19)15-4-2-3-5-16(15)21/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXPFJAXMHNRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

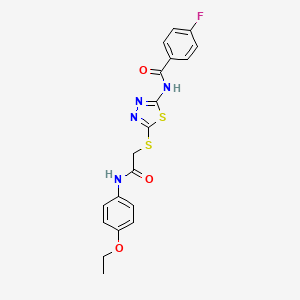
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)


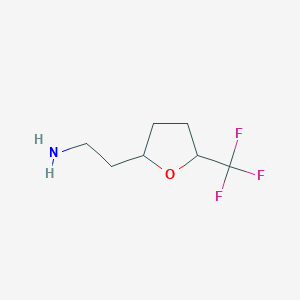
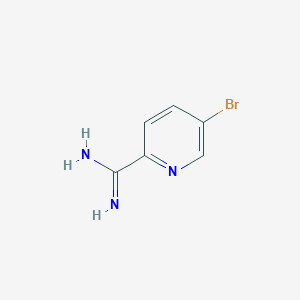
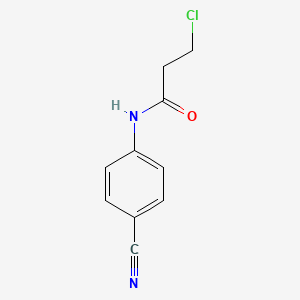
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2725456.png)
![Ethyl 4-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2725458.png)
![(3As,6aR)-1-ethylspiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]](/img/structure/B2725460.png)
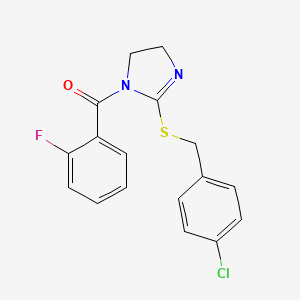
![3-{[(4-Fluorophenyl)methyl]carbamoyl}pyrazine-2-carboxylic acid](/img/structure/B2725463.png)
![1-[2-Chloro-5-(dimethylsulfamoyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B2725464.png)
